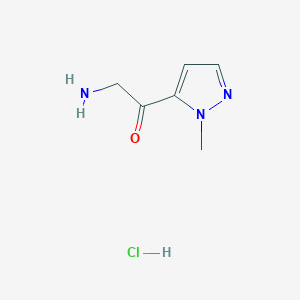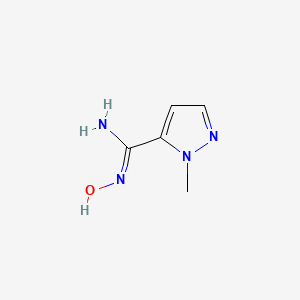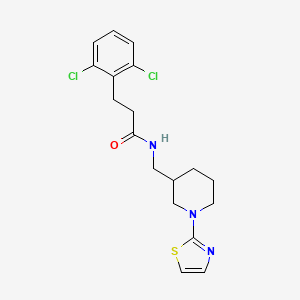![molecular formula C15H14F3N3O2 B2567910 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluorométhyl)benzamide CAS No. 1797086-23-7](/img/structure/B2567910.png)
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluorométhyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide, commonly known as TFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPB is a small molecule that can be synthesized in the laboratory, and it has been shown to have a wide range of effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of TFPB involves its ability to bind to specific receptors and enzymes in the body. TFPB has been shown to bind to the CB1 and CB2 receptors, as well as to the TRPV1 receptor. This binding leads to the activation or inhibition of various signaling pathways, which can have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
TFPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various receptors and enzymes, leading to changes in neurotransmitter release, ion channel activity, and gene expression. TFPB has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFPB is its ability to modulate the activity of specific receptors and enzymes, making it a valuable tool for researchers studying various signaling pathways. However, TFPB also has some limitations, such as its potential toxicity and the need for specialized expertise and equipment for its synthesis and use.
Orientations Futures
There are several future directions for the study of TFPB. One potential area of research is the development of new drugs based on the structure of TFPB. Another potential area of research is the investigation of the effects of TFPB on different signaling pathways and physiological processes. Additionally, the development of new synthesis methods for TFPB could lead to the production of larger quantities of the compound, making it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of TFPB can be achieved through a multistep process that involves the use of several chemical reagents and techniques. The first step involves the preparation of the pyrazole ring, which is then coupled with the benzamide moiety to form the final product. The synthesis of TFPB is a complex process that requires a high degree of expertise and precision.
Applications De Recherche Scientifique
- Le groupe trifluorométhyle dans F6448-0651 joue un rôle crucial dans la conception de médicaments. Les chercheurs ont exploré son potentiel en tant que pharmacophore, améliorant l'efficacité des médicaments, la stabilité métabolique et l'affinité de liaison aux cibles biologiques .
- La partie trifluorométhyle a été étudiée pour ses propriétés pesticides. Les chercheurs explorent son impact sur les activités herbicides, fongicides et insecticides .
- Les réactions de trifluorométhylation radicalaire ont gagné en importance en chimie synthétique. F6448-0651 sert de précurseur pour introduire des groupes trifluorométhyle dans les molécules organiques .
Pharmaceutiques et Chimie Médicinale
Agrochimie et Protection des Cultures
Chimie Synthétique et Trifluorométhylation Radicalaire
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)11-3-1-10(2-4-11)14(22)20-12-7-19-21(8-12)13-5-6-23-9-13/h1-4,7-8,13H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKTWZJNLMUXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2567827.png)
![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)


![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)

amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2567838.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)
![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B2567842.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)
![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)
